![molecular formula C19H21NO2S B1614314 2-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898750-26-0](/img/structure/B1614314.png)
2-Morpholinomethyl-4'-thiomethylbenzophenone
Overview
Description
2-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.45 g/mol . It is characterized by the presence of a morpholinomethyl group and a thiomethyl group attached to a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with a thiomethylating agent such as methylthiol.
Attachment of the Morpholinomethyl Group: The final step involves the introduction of the morpholinomethyl group through a Mannich reaction. This reaction typically involves the condensation of the benzophenone derivative with formaldehyde and morpholine under acidic conditions.
Industrial Production Methods
Industrial production methods for 2-Morpholinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Morpholinomethyl-4’-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can interact with biological macromolecules such as proteins, potentially inhibiting their function. The thiomethyl group can undergo redox reactions, affecting cellular redox balance. The benzophenone core can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinomethylbenzophenone: Lacks the thiomethyl group, making it less reactive in redox reactions.
4’-Thiomethylbenzophenone: Lacks the morpholinomethyl group, reducing its potential for protein interactions.
2-Morpholinomethyl-4’-methylbenzophenone: Has a methyl group instead of a thiomethyl group, altering its redox properties.
Uniqueness
2-Morpholinomethyl-4’-thiomethylbenzophenone is unique due to the presence of both the morpholinomethyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Morpholinomethyl-4'-thiomethylbenzophenone is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a benzophenone core with a morpholinomethyl group and a thiomethyl group, which contribute to its biological interactions. The synthesis typically involves:
- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.
- Introduction of the Thiomethyl Group : Via nucleophilic substitution with methylthiol.
- Attachment of the Morpholinomethyl Group : Conducted through a Mannich reaction involving morpholine and formaldehyde.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Protein Interaction : The morpholinomethyl group can interact with proteins, potentially inhibiting their function.
- Redox Activity : The thiomethyl group can undergo oxidation-reduction reactions, influencing cellular redox balance.
- Hydrophobic Interactions : The benzophenone core may interact with hydrophobic regions of proteins, affecting their structure and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Enterococcus faecalis | 16 µg/mL |
Escherichia coli | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown potent anti-proliferative effects against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).
Cell Line | IC50 (µM) |
---|---|
HepG-2 | <25 |
MCF-7 | <25 |
PC-3 (prostate cancer) | 30 |
The compound's effectiveness appears to depend on its structural components, particularly the presence of the morpholinomethyl group which enhances its binding affinity to cancer cell receptors.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against a panel of standard pathogenic bacteria. Results showed marked activity against Gram-positive bacteria, with minimal activity against fungi .
- Anti-Proliferative Studies : In research involving multiple human cancer cell lines, this compound was found to inhibit cell growth significantly, suggesting its potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCVURRHHYXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643533 | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-26-0 | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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